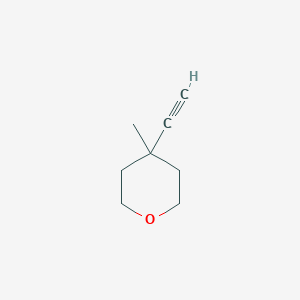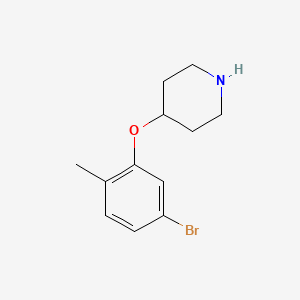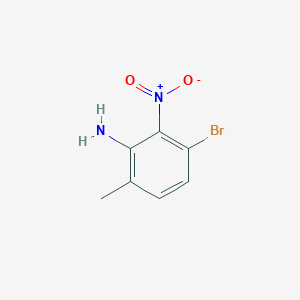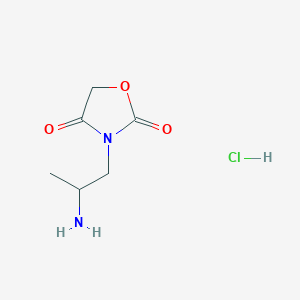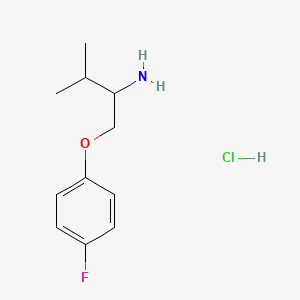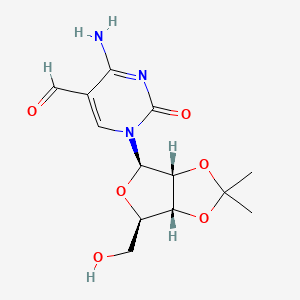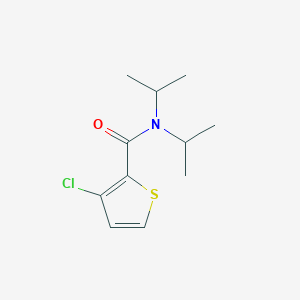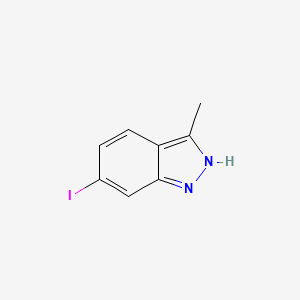
6-Iod-3-methyl-1H-indazol
Übersicht
Beschreibung
6-Iodo-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Wissenschaftliche Forschungsanwendungen
6-Iodo-3-methyl-1H-indazole has several scientific research applications, including:
Wirkmechanismus
Target of Action
Similar indazole derivatives have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (ido1), a heme-containing enzyme involved in the catabolism of tryptophan . IDO1 plays a crucial role in the immune response and is often overexpressed in cancer cells .
Mode of Action
This could result in the disruption of tryptophan metabolism, thereby affecting the growth and survival of cancer cells .
Biochemical Pathways
The biochemical pathways affected by 6-Iodo-3-methyl-1H-indazole are likely related to tryptophan metabolism, given the potential targeting of IDO1 . By inhibiting IDO1, this compound could disrupt the kynurenine pathway, leading to decreased production of immunosuppressive metabolites and thus enhancing the immune response against cancer cells .
Result of Action
For instance, one such compound significantly suppressed IDO1 protein expression and induced G2/M cell cycle arrest in human colorectal cancer cells .
Biochemische Analyse
Biochemical Properties
6-Iodo-3-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the tryptophan metabolism pathway. 6-Iodo-3-methyl-1H-indazole acts as an inhibitor of IDO1, thereby modulating the levels of tryptophan and its metabolites. This interaction is crucial in regulating immune responses and has implications in cancer therapy .
Cellular Effects
The effects of 6-Iodo-3-methyl-1H-indazole on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 6-Iodo-3-methyl-1H-indazole induces apoptosis and cell cycle arrest, particularly in the G2/M phase. This compound also modulates the expression of key regulatory proteins such as p53 and Bcl-2 family members, which are involved in cell survival and apoptosis . Additionally, 6-Iodo-3-methyl-1H-indazole has been observed to inhibit the proliferation of cancer cells by targeting specific signaling pathways, making it a promising candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, 6-Iodo-3-methyl-1H-indazole exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as IDO1, and inhibits their activity. This inhibition leads to a decrease in the production of kynurenine, a metabolite of tryptophan, which in turn affects immune cell function and tumor growth . Furthermore, 6-Iodo-3-methyl-1H-indazole influences gene expression by modulating transcription factors and signaling molecules. For instance, it has been shown to activate the p53 pathway, leading to increased expression of pro-apoptotic genes and suppression of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Iodo-3-methyl-1H-indazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function In vitro studies have demonstrated that 6-Iodo-3-methyl-1H-indazole remains stable under physiological conditions for extended periodsLong-term exposure to 6-Iodo-3-methyl-1H-indazole has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 6-Iodo-3-methyl-1H-indazole vary with different dosages in animal models. Studies have shown that low to moderate doses of 6-Iodo-3-methyl-1H-indazole exhibit significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for 6-Iodo-3-methyl-1H-indazole is narrow, and careful dose optimization is required to achieve maximum therapeutic efficacy with minimal adverse effects.
Metabolic Pathways
6-Iodo-3-methyl-1H-indazole is involved in several metabolic pathways, primarily through its interaction with enzymes such as IDO1. By inhibiting IDO1, 6-Iodo-3-methyl-1H-indazole affects the tryptophan metabolism pathway, leading to altered levels of metabolites such as kynurenine and serotonin . These changes in metabolite levels have downstream effects on immune function, neurotransmission, and cellular metabolism. Additionally, 6-Iodo-3-methyl-1H-indazole may interact with other metabolic enzymes, influencing metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of 6-Iodo-3-methyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, 6-Iodo-3-methyl-1H-indazole can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters . Understanding the transport and distribution mechanisms of 6-Iodo-3-methyl-1H-indazole is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 6-Iodo-3-methyl-1H-indazole plays a critical role in its activity and function. This compound has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, 6-Iodo-3-methyl-1H-indazole may undergo post-translational modifications that direct it to specific subcellular compartments, such as mitochondria or endoplasmic reticulum. These targeting signals and modifications are essential for the precise regulation of its biochemical and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-methyl-1H-indazole can be achieved through several methods, including:
-
Iodination of 3-methyl-1H-indazole: : This method involves the direct iodination of 3-methyl-1H-indazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or under reflux conditions .
-
Cyclization of 2-iodo-3-methylphenylhydrazine: : Another approach involves the cyclization of 2-iodo-3-methylphenylhydrazine in the presence of a suitable acid catalyst, such as sulfuric acid or polyphosphoric acid. The reaction is conducted at elevated temperatures to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of 6-Iodo-3-methyl-1H-indazole may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodo-3-methyl-1H-indazole undergoes various chemical reactions, including:
-
Substitution Reactions: : The iodine atom in 6-Iodo-3-methyl-1H-indazole can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds, such as Grignard reagents or organolithium reagents .
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products. Typical oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents may include lithium aluminum hydride or sodium borohydride .
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., Grignard reagents), solvents like tetrahydrofuran (THF), and catalysts such as palladium or copper.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or THF.
Major Products Formed
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of deiodinated indazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Iodo-1H-indazole: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-1H-indazole: Similar structure but lacks the iodine atom at the 6-position.
6-Bromo-3-methyl-1H-indazole: Similar structure with bromine instead of iodine at the 6-position.
Uniqueness
6-Iodo-3-methyl-1H-indazole is unique due to the presence of both iodine and a methyl group on the indazole ring. This combination of substituents can enhance its reactivity and potential biological activities compared to other indazole derivatives .
Eigenschaften
IUPAC Name |
6-iodo-3-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFXTMDHAKOGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650578 | |
| Record name | 6-Iodo-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-53-9 | |
| Record name | 6-Iodo-3-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449929.png)
